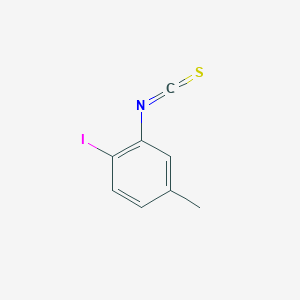
1-Benzyl-3-ethynylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-ethynylpyrrolidin-3-ol is a chemical compound with the molecular formula C13H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of 1-Benzyl-3-ethynylpyrrolidin-3-ol can be achieved through several synthetic routesThis process typically involves the use of Aspergillus species for hydroxylation and subsequent chemical reactions to introduce the ethynyl group . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-3-ethynylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
1-Benzyl-3-ethynylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-ethynylpyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring allows it to interact with various enzymes and receptors, potentially modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-Benzyl-3-ethynylpyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-3-pyrrolidinol: Lacks the ethynyl group, which may affect its reactivity and binding properties.
1-Benzyl-3-hydroxypyrrolidine: Similar structure but different functional groups, leading to variations in chemical behavior and applications
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1-benzyl-3-ethynylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)8-9-14(11-13)10-12-6-4-3-5-7-12/h1,3-7,15H,8-11H2 |
Clave InChI |
BONFYSFFGKUMLT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCN(C1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)




![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
![5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)


